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molecular formula C9H7ClN2O3 B8420532 6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

Cat. No. B8420532
M. Wt: 226.61 g/mol
InChI Key: YQIMMKRHAYOMFW-UHFFFAOYSA-N
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Patent
US05151431

Procedure details

Starting from 3-(4-chloro-2-nitrophenylamino)propionic acid (40.0 g), phosphorus pentoxide (70.0 g) and toluene (300 ml), 6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone (yield 25.0 g) was obtained in a manner similar to Step 1 of Example 1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=1)[NH:8][CH2:9][CH2:10][C:11]2=[O:13]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(CCNC2=C(C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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